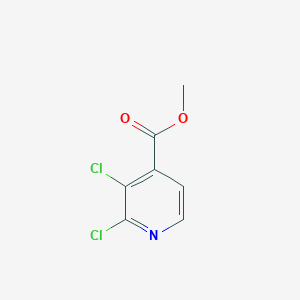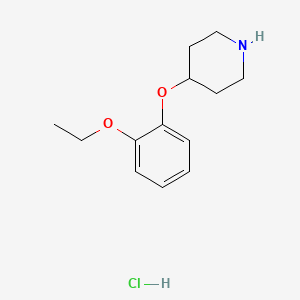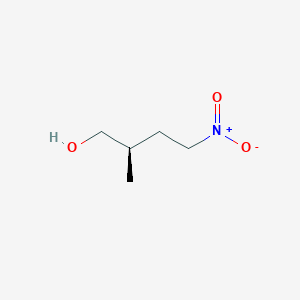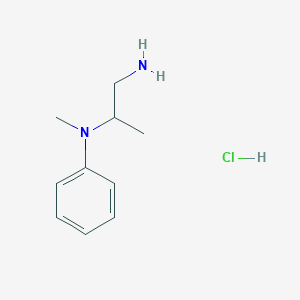
4-(3,4-Dimethoxybenzoyl)isoquinoline
Übersicht
Beschreibung
“4-(3,4-Dimethoxybenzoyl)isoquinoline” is a chemical compound with the molecular formula C18H15NO3 . It has a molecular weight of 293.32 .
Synthesis Analysis
The synthesis of isoquinoline derivatives involves various methods such as palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another method involves sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dimethoxybenzoyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .Chemical Reactions Analysis
Isoquinolines undergo various reactions such as palladium-catalyzed coupling with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . They also undergo sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticonvulsant Agents
4-(3,4-Dimethoxybenzoyl)isoquinoline: derivatives have been synthesized and evaluated for their potential as anticonvulsant agents . These compounds have been tested using the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure test, with some showing significant promise in comparison to established treatments. The pharmacological evaluation of these derivatives could lead to the development of new medications for the treatment of epilepsy and other seizure-related disorders.
Organic Synthesis: Catalyst-free Processes
In the field of organic chemistry, the synthesis of isoquinoline derivatives, including 4-(3,4-Dimethoxybenzoyl)isoquinoline , has seen advancements with the development of metal catalysts and catalyst-free processes in water . These methods are environmentally friendly and cost-effective, providing a sustainable approach to producing complex organic compounds that are essential in pharmaceuticals and materials science.
Pharmacology: Drug Development
Isoquinoline motifs, such as 4-(3,4-Dimethoxybenzoyl)isoquinoline , are core templates in drug design due to their broad spectrum of bioactivity . Research into the chemistry and therapeutic potential of these motifs is ongoing, with the aim of uncovering efficacies that could lead to future drug development, particularly in the treatment of diseases where current medications are inadequate.
Materials Science: Light-Emitting Properties
Fluorinated isoquinolines, which may include derivatives of 4-(3,4-Dimethoxybenzoyl)isoquinoline , are of interest in materials science due to their unique light-emitting properties . These compounds are components of pharmaceuticals and materials, such as organic light-emitting diodes (OLEDs), where they contribute to the development of advanced display and lighting technologies.
Biology: Natural Alkaloids
Isoquinoline alkaloids, which include 4-(3,4-Dimethoxybenzoyl)isoquinoline derivatives, are important in biology due to their wide range of biological activities . These compounds are found in many biologically active products and are used as components of anti-cancer, anti-malarial, and other drugs. The study of these alkaloids contributes to our understanding of their roles in ecological systems and their potential therapeutic uses.
Environmental Science: Green Chemistry
The synthesis of isoquinoline derivatives is also relevant in environmental science, where green chemistry protocols are employed to minimize side effects on the environment . The development of new strategies for the synthesis of compounds like 4-(3,4-Dimethoxybenzoyl)isoquinoline that are operationally simple and environmentally benign is crucial for sustainable practices in chemical production.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-7-12(9-17(16)22-2)18(20)15-11-19-10-13-5-3-4-6-14(13)15/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSKCTDKQKJNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249681 | |
| Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxybenzoyl)isoquinoline | |
CAS RN |
1187168-26-8 | |
| Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethoxyphenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B1452769.png)




![2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride](/img/structure/B1452779.png)

![4-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452782.png)


